molecular formula C10H7NO B12544232 2-(3-Oxoprop-1-enyl)benzonitrile CAS No. 825638-19-5

2-(3-Oxoprop-1-enyl)benzonitrile

Cat. No.: B12544232
CAS No.: 825638-19-5
M. Wt: 157.17 g/mol
InChI Key: ZYYSASNKIHAOMB-UHFFFAOYSA-N
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Description

2-(3-Oxoprop-1-enyl)benzonitrile is an organic compound with the molecular formula C10H7NO. It is also known by its alternative name, 2-cyano-cinnamic aldehyde. This compound is characterized by the presence of a nitrile group and an enone moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Oxoprop-1-enyl)benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethoxypropionitrile with benzaldehyde under basic conditions. The reaction typically proceeds as follows :

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxoprop-1-enyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Oxoprop-1-enyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Oxoprop-1-enyl)benzonitrile involves its ability to interact with biological molecules through its reactive functional groups. The nitrile group can form covalent bonds with nucleophiles, while the enone moiety can participate in Michael addition reactions. These interactions can modulate various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxoprop-1-enyl)benzonitrile is unique due to its combination of a nitrile group and an enone moiety, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .

Properties

CAS No.

825638-19-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-(3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H

InChI Key

ZYYSASNKIHAOMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C#N

Origin of Product

United States

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